molecular formula C20H20N2O5 B4734567 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione

3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione

Cat. No. B4734567
M. Wt: 368.4 g/mol
InChI Key: BCJQFFOMZUGEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR signaling pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival, and is often dysregulated in cancer. AG-1478 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione inhibits the activity of EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. This results in the inhibition of cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the formation of new blood vessels. It has also been shown to reduce the invasiveness and metastatic potential of cancer cells. In addition, 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has been shown to enhance the anti-tumor effects of radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR signaling in cancer biology. However, 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has limitations in terms of its pharmacokinetic properties, such as poor solubility and low bioavailability, which may limit its use in vivo.

Future Directions

Future research on 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, further studies could investigate the potential of 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione as a therapeutic agent for specific types of cancer, such as breast and lung cancer. Finally, research could explore the potential of 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione as a tool for studying the role of EGFR signaling in other biological processes beyond cancer.

Scientific Research Applications

3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3-ethyl-6,7-dimethoxy-1-phenacylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-4-21-19(24)14-10-17(26-2)18(27-3)11-15(14)22(20(21)25)12-16(23)13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJQFFOMZUGEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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